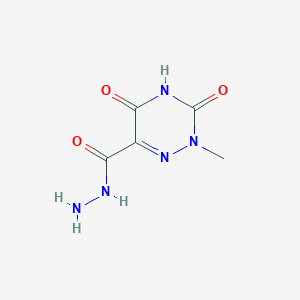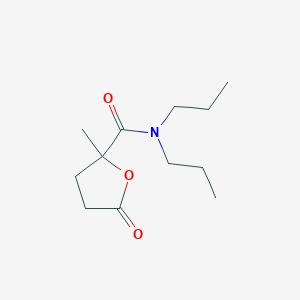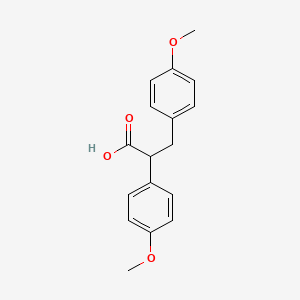
2-Ethyl-2,4-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2,4-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is characterized by a six-membered ring containing two oxygen atoms and four carbon atoms, with ethyl and methyl groups attached to the ring. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,4-dimethyl-1,3-dioxane typically involves the reaction of propionaldehyde with neopentyl glycol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities. The process involves careful control of temperature, pressure, and reactant concentrations to maximize yield and purity.
化学反应分析
Types of Reactions
2-Ethyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
2-Ethyl-2,4-dimethyl-1,3-dioxane is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
作用机制
The mechanism by which 2-Ethyl-2,4-dimethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Its ability to form stable intermediates makes it a valuable tool in mechanistic studies and synthetic applications .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
1,4-Dioxane: Another similar compound with a six-membered ring but with different chemical properties.
Uniqueness
2-Ethyl-2,4-dimethyl-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical reactivity and stability. Its ethyl and methyl groups provide steric hindrance, influencing its reactivity compared to other dioxane derivatives. This uniqueness makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
6413-36-1 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
2-ethyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-4-8(3)9-6-5-7(2)10-8/h7H,4-6H2,1-3H3 |
InChI 键 |
SSDWZTRJPNXQRL-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCCC(O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


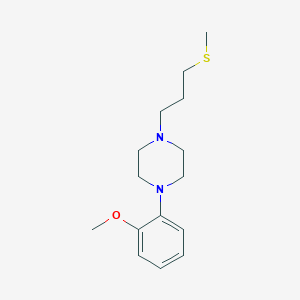

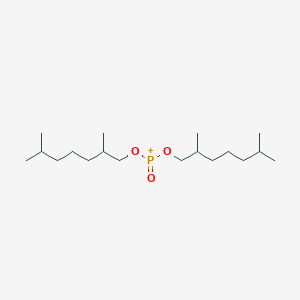
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
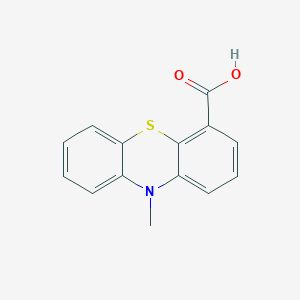
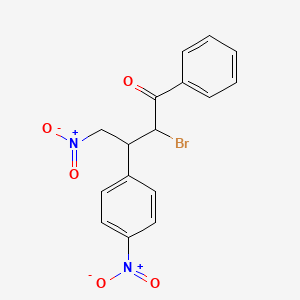
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)

